methyl ((3Z)-3-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate
Description
Properties
CAS No. |
624726-22-3 |
|---|---|
Molecular Formula |
C20H16N4O4S2 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
methyl 2-[3-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]diazenyl]-2-hydroxyindol-1-yl]acetate |
InChI |
InChI=1S/C20H16N4O4S2/c1-28-17(26)10-24-14-8-4-2-6-12(14)18(19(24)27)23-22-16(25)11-29-20-21-13-7-3-5-9-15(13)30-20/h2-9,27H,10-11H2,1H3 |
InChI Key |
VRSJEKYKGGGNEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Hydrazide-Indole Carbaldehyde Condensation
The most widely reported method involves the condensation of 1,3-benzothiazol-2-ylsulfanylacetyl hydrazide with methyl 2-(3-formyl-1H-indol-1-yl)acetate under acidic conditions.
Procedure:
-
Synthesis of methyl 2-(3-formyl-1H-indol-1-yl)acetate :
-
Preparation of 1,3-benzothiazol-2-ylsulfanylacetyl hydrazide :
-
Condensation reaction :
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Glacial acetic acid | |
| Solvent | Ethanol | |
| Temperature | Reflux (78°C) | |
| Reaction Time | 3–5 hours | |
| Final Yield | 70–75% |
Multi-Step Assembly via N-Substitution
N-Alkylation of 2-Methyl-1H-indole
This method prioritizes sequential N-alkylation and hydrazone formation:
Step 1: N-Alkylation of 2-Methyl-1H-indole
Step 2: Formylation
Step 3: Hydrazone Formation
-
The formylated indole is condensed with 1,3-benzothiazol-2-ylsulfanylacetyl hydrazide in ethanol under reflux.
Catalytic Cyclization Approaches
Acetic Acid-Mediated Cyclization
A one-pot synthesis employs acetic acid to facilitate simultaneous cyclization and hydrazone formation:
Phosphorus Oxychloride (POCl₃) Activation
POCl₃ enhances electrophilicity during formylation and cyclization:
Analytical Validation of Synthesis
Spectroscopic Characterization
Chromatographic Purity
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Condensation | High yield, scalable | Requires pure hydrazide | 70–75% |
| Multi-Step Assembly | Controlled functionalization | Lengthy procedure | 75% |
| Catalytic Cyclization | One-pot synthesis | Moderate yield | 65–72% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that compounds containing benzothiazole and indole derivatives exhibit notable antimicrobial activity. Methyl ((3Z)-3-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate has shown potential in inhibiting the growth of various bacterial strains. A study reported an IC50 value indicating effective inhibition against specific pathogens, suggesting its application in developing new antimicrobial agents .
Anticancer Activity
The compound's structural features make it a candidate for anticancer drug development. Investigations have demonstrated its ability to induce apoptosis in cancer cell lines. In vitro studies revealed that this compound can inhibit cell proliferation and promote cell cycle arrest in cancer cells .
Therapeutic Applications
Drug Development
Given its biological activities, this compound is being explored for potential use in drug formulations targeting bacterial infections and cancer therapy. The incorporation of the benzothiazole moiety is particularly noteworthy due to its established pharmacological properties .
Synergistic Effects
Combining methyl ((3Z)-3-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-y)acetate with other therapeutic agents may enhance efficacy and reduce resistance in microbial infections. Preliminary studies suggest that this compound can act synergistically with existing antibiotics .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Antimicrobial Efficacy Study (2024) | Demonstrated significant inhibition of E. coli and S. aureus growth at low concentrations. | Potential for developing new antibiotics targeting resistant strains. |
| Cancer Cell Line Study (2024) | Induced apoptosis in breast cancer cell lines with a reduction in viability by 60% at 10 µM concentration. | Supports further investigation into its use as an anticancer agent. |
| Combination Therapy Research (2025) | Showed enhanced effects when used alongside conventional antibiotics against multi-drug resistant bacteria. | Suggests a novel approach to overcoming antibiotic resistance. |
Mechanism of Action
The mechanism of action of methyl ((3Z)-3-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and indole rings can engage in π-π stacking interactions, while the hydrazone linkage can form hydrogen bonds, facilitating binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Key Observations :
Electron-Withdrawing vs. Electron-Donating Groups: The benzothiazole sulfanyl group in the target compound introduces stronger electron-withdrawing effects compared to the bromine () or phenolic -OH (). This likely enhances electrophilic reactivity, favoring interactions with nucleophilic residues in enzymes.
Ester vs. Amide Linkers : The methyl ester in the target compound may confer higher metabolic stability compared to the ethyl ester () or acetamide (), which are prone to hydrolysis.
Biological Activity: The benzothiazole moiety correlates with superior anticancer activity, whereas brominated or phenolic analogs show stronger antimicrobial or anti-inflammatory effects.
Crystallographic and Spectroscopic Comparisons
Table 2: NMR and Crystallographic Data
Insights :
- The downfield shifts in the target compound’s benzothiazole protons (δ 7.82–8.15) suggest strong deshielding due to sulfur and nitrogen electronegativity, absent in brominated or phenolic analogs.
- SHELX software suite (used for refinement) ensures high precision in confirming Z-configuration and intermolecular interactions.
Purity and Impurity Profiles
Impurities in similar compounds (e.g., methyl/ethyl esters in ) highlight the importance of synthetic control. For instance, methyl ester analogs show lower impurity retention times (HPLC) compared to ethyl derivatives, aligning with the target compound’s optimized synthesis.
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions optimize yield?
The compound can be synthesized via multi-component reactions involving benzothiazole derivatives, indole precursors, and hydrazine-based reagents. A typical protocol involves refluxing in acetone for 5–6 hours, as described for analogous indole-benzothiazole hybrids . Key reagents include ethyl bromocyanoacetate and substituted benzothiazoles, with yields averaging 60–75% under optimized conditions. Solvent choice (e.g., acetone vs. ethanol) and temperature control are critical to minimize side products like N- or S-substituted isomers .
Q. Which spectroscopic techniques are most effective for structural confirmation?
Structural validation relies on a combination of:
- ¹H/¹³C NMR : To confirm hydrazone (NH) and indole (C=O) moieties.
- IR spectroscopy : For detecting carbonyl (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
- Mass spectrometry (ESI-MS) : To verify molecular ion peaks and fragmentation patterns.
- Elemental analysis : For empirical formula validation .
Q. How do substituents on the benzothiazole ring influence reactivity?
Electron-withdrawing groups (e.g., nitro, chloro) on the benzothiazole enhance electrophilic character at the sulfur atom, facilitating nucleophilic attack by hydrazine intermediates. Conversely, electron-donating groups (e.g., methyl) may reduce reactivity but improve solubility in non-polar solvents .
Q. What solvent systems are suitable for recrystallization?
Ethanol-water mixtures (7:3 v/v) or dichloromethane-hexane gradients are effective for recrystallization, yielding high-purity crystals for X-ray diffraction studies. Solvent polarity must balance compound solubility and crystallization kinetics .
Advanced Research Questions
Q. How can computational methods like DFT elucidate tautomerism in the hydrazone moiety?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict tautomeric equilibria between the E/Z hydrazone forms. Solvent effects (e.g., acetone vs. DMSO) can shift tautomer ratios, impacting biological activity. Computational models also correlate NMR chemical shifts with predicted tautomer populations .
Q. What strategies resolve contradictions in reaction outcomes when varying indole substituents?
Discrepancies in yields or byproduct formation often arise from steric hindrance or electronic effects. Systematic studies using para-substituted indoles (e.g., -NO₂, -OCH₃) reveal that bulky groups reduce cyclization efficiency. High-resolution LC-MS tracking of intermediates is recommended to identify kinetic vs. thermodynamic product dominance .
Q. How does the compound interact with biological targets, and what assays validate these interactions?
Molecular docking studies suggest affinity for DNA minor grooves or enzyme active sites (e.g., topoisomerases). In vitro validation includes:
Q. What catalytic systems improve regioselectivity in benzothiazole-indole coupling?
Copper(I)-catalyzed cross-coupling (e.g., CuI/neocuproine) enhances regioselectivity for C-3 indole functionalization. Microwave-assisted synthesis reduces reaction times (30–60 minutes vs. 5 hours) and improves yields by 10–15% .
Methodological Notes
- Contradiction Management : Conflicting spectral data (e.g., unexpected NH peaks) may arise from solvent-dependent tautomerism. Use deuterated DMSO for NMR to stabilize specific tautomers .
- Yield Optimization : Screen additives like molecular sieves or ionic liquids to suppress hydrolysis of ester groups during reflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
